molecular formula C9H16ClNO B13077370 4-(Propan-2-yl)piperidine-1-carbonyl chloride

4-(Propan-2-yl)piperidine-1-carbonyl chloride

Cat. No.: B13077370
M. Wt: 189.68 g/mol
InChI Key: YTBPVZRBPZTWRJ-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)piperidine-1-carbonyl chloride is an organic compound with the molecular formula C₉H₁₆ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various chemical synthesis processes. This compound is known for its reactivity due to the presence of the carbonyl chloride group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)piperidine-1-carbonyl chloride typically involves the reaction of 4-(Propan-2-yl)piperidine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:

4-(Propan-2-yl)piperidine+Phosgene4-(Propan-2-yl)piperidine-1-carbonyl chloride+HCl\text{4-(Propan-2-yl)piperidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-(Propan-2-yl)piperidine+Phosgene→4-(Propan-2-yl)piperidine-1-carbonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene, a toxic and hazardous reagent. The process includes steps such as:

    Reactant Preparation: Ensuring the purity of 4-(Propan-2-yl)piperidine and phosgene.

    Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.

    Product Isolation: Using distillation or crystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)piperidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Propan-2-yl)piperidine-1-carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    4-(Propan-2-yl)piperidine-1-carboxylic acid: Formed by hydrolysis.

Scientific Research Applications

4-(Propan-2-yl)piperidine-1-carbonyl chloride is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Used in the modification of peptides and proteins.

    Medicine: In the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)piperidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reactivity is harnessed in various synthetic pathways to create diverse chemical entities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Propan-2-yl)piperidine-1-carboxylic acid
  • 4-(Propan-2-yl)piperidine-1-carboxamide
  • 4-(Propan-2-yl)piperidine-1-carbonyl fluoride

Uniqueness

4-(Propan-2-yl)piperidine-1-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its carbonyl chloride group makes it a potent acylating agent, distinguishing it from other similar compounds that may have less reactive functional groups.

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

4-propan-2-ylpiperidine-1-carbonyl chloride

InChI

InChI=1S/C9H16ClNO/c1-7(2)8-3-5-11(6-4-8)9(10)12/h7-8H,3-6H2,1-2H3

InChI Key

YTBPVZRBPZTWRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCN(CC1)C(=O)Cl

Origin of Product

United States

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